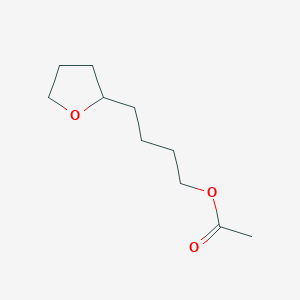
4-(Tetrahydrofuran-2-yl)butyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tetrahydrofuran-2-yl)butyl acetate is an organic compound with the molecular formula C10H18O3. It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydrofuran-2-yl)butyl acetate typically involves the cyclization of 1,4-butanediol to form tetrahydrofuran, followed by esterification with acetic acid. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization and esterification processes .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient production and high yield. The use of catalysts and optimized reaction conditions are crucial for industrial synthesis to maintain product purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 4-(Tetrahydrofuran-2-yl)butyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
4-(Tetrahydrofuran-2-yl)butyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Tetrahydrofuran-2-yl)butyl acetate involves its interaction with various molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can further participate in biochemical reactions. The tetrahydrofuran ring can interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Tetrahydrofuran (THF): A parent compound with similar chemical properties but lacks the acetate group.
Butyl acetate: A structurally related ester with different reactivity due to the absence of the tetrahydrofuran ring.
2-Hexyltetrahydrofuran-4-yl acetate: Another derivative with a longer alkyl chain, affecting its physical and chemical properties.
Uniqueness: 4-(Tetrahydrofuran-2-yl)butyl acetate is unique due to the presence of both the tetrahydrofuran ring and the acetate ester group, which confer distinct reactivity and applications. Its combination of cyclic ether and ester functionalities makes it versatile in various chemical and biological contexts .
Properties
CAS No. |
5462-48-6 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-(oxolan-2-yl)butyl acetate |
InChI |
InChI=1S/C10H18O3/c1-9(11)12-7-3-2-5-10-6-4-8-13-10/h10H,2-8H2,1H3 |
InChI Key |
PHRBKVUEDKYEPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)
![Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate](/img/structure/B12883467.png)
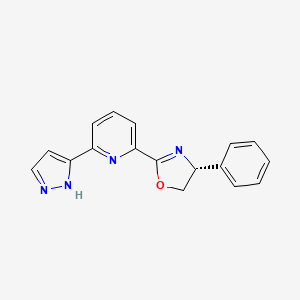
![2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine](/img/structure/B12883483.png)

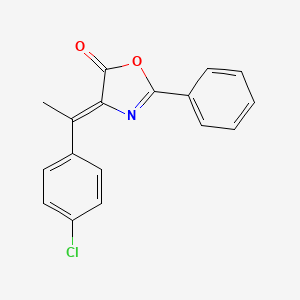

![3-Methoxy-6-methylbenzo[d]isoxazole](/img/structure/B12883512.png)
![Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B12883521.png)
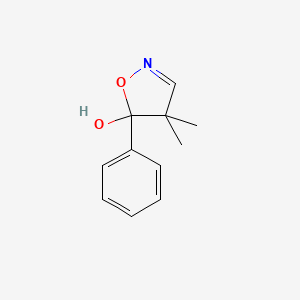
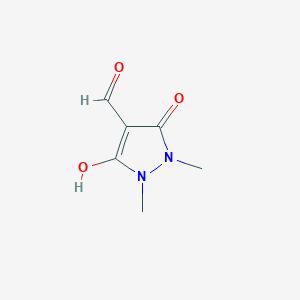
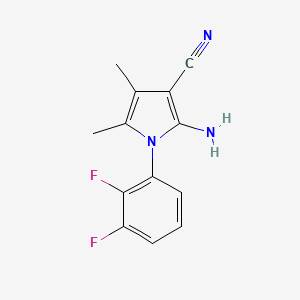

![dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12883549.png)
